molecular formula C19H34O B14427131 Nonadeca-3,6,9-trien-1-ol CAS No. 85612-12-0

Nonadeca-3,6,9-trien-1-ol

Cat. No.: B14427131
CAS No.: 85612-12-0
M. Wt: 278.5 g/mol
InChI Key: JZQDBDOBPHULAS-UHFFFAOYSA-N
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Description

Nonadeca-3,6,9-trien-1-ol is a 19-carbon aliphatic alcohol characterized by three cis-configured double bonds at positions 3, 6, and 9. This polyunsaturated structure imparts unique physicochemical properties, including lower volatility and higher molecular weight (theoretical: ~294.5 g/mol) compared to shorter-chain analogs.

Properties

CAS No.

85612-12-0

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

nonadeca-3,6,9-trien-1-ol

InChI

InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h10-11,13-14,16-17,20H,2-9,12,15,18-19H2,1H3

InChI Key

JZQDBDOBPHULAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCC=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadeca-3,6,9-trien-1-ol typically involves the use of long-chain alkenes as starting materials. One common method includes the hydroboration-oxidation of nonadeca-3,6,9-triene. This reaction involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Nonadeca-3,6,9-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nonadeca-3,6,9-trien-1-one (ketone) or Nonadeca-3,6,9-trienal (aldehyde).

    Reduction: Nonadecan-1-ol (fully saturated alcohol).

    Substitution: Nonadeca-3,6,9-trien-1-chloride.

Scientific Research Applications

Nonadeca-3,6,9-trien-1-ol has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Double Bond Positions Odor Profile Retention Index (RI)
Nonadeca-3,6,9-trien-1-ol* C₁₉H₃₄O ~294.5 (theoretical) N/A 3, 6, 9 (all Z) Not reported Not available
Dodeca-3,6,9-trien-1-ol C₁₂H₂₀O 180.29 N/A 3, 6, 9 (all Z) Fresh, green Not available
1-Octen-3-ol C₈H₁₆O 128.21 3681-71-8 3 (monoene) Mushroom-like, earthy 1553 (polar column)
trans-2-Nonen-1-ol C₉H₁₈O 142.24 10340-23-5 2 (monoene) Citrus, waxy 1616 (polar column)
Undecanol C₁₁H₂₄O 172.31 112-42-5 None Rose-like 1830 (nonpolar)

Structural Differentiation

  • Chain Length and Unsaturation: this compound’s extended 19-carbon chain and three double bonds distinguish it from shorter analogs like dodeca-3,6,9-trien-1-ol (12 carbons) and mono-unsaturated alcohols (e.g., 1-octen-3-ol).
  • Double Bond Configuration: The (Z)-configuration at positions 3, 6, and 9 may confer rigidity to the molecule, altering its interaction with biological receptors compared to trans-2-nonen-1-ol, which has a single trans double bond .

Physicochemical and Functional Properties

  • Retention Indices (RI): Shorter-chain unsaturated alcohols (e.g., 1-octen-3-ol, RI = 1553; trans-2-nonen-1-ol, RI = 1616) exhibit lower RIs than saturated alcohols like undecanol (RI = 1830), reflecting their higher volatility . This compound’s RI is expected to exceed these values due to its larger size and reduced volatility.
  • Odor Profiles: While 1-octen-3-ol and trans-2-nonen-1-ol contribute mushroom-like and citrus notes, respectively, this compound’s odor remains uncharacterized. However, polyunsaturated alcohols often exhibit green, marine, or fatty aromas, as seen in dodeca-3,6,9-trien-1-ol .

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